molecular formula C8H4BrF3O3 B12558795 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzoic acid CAS No. 145132-97-4

3-Bromo-2-hydroxy-5-(trifluoromethyl)benzoic acid

Cat. No.: B12558795
CAS No.: 145132-97-4
M. Wt: 285.01 g/mol
InChI Key: FMDNFPQUHIBZEW-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxy-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O3 It is a derivative of benzoic acid, characterized by the presence of bromine, hydroxyl, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzoic acid typically involves the bromination of 2-hydroxy-5-(trifluoromethyl)benzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction mixture is stirred at a specific temperature until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydroxy-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-hydroxy-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxy-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and bromine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-hydroxy-5-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, hydroxyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications.

Properties

CAS No.

145132-97-4

Molecular Formula

C8H4BrF3O3

Molecular Weight

285.01 g/mol

IUPAC Name

3-bromo-2-hydroxy-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H4BrF3O3/c9-5-2-3(8(10,11)12)1-4(6(5)13)7(14)15/h1-2,13H,(H,14,15)

InChI Key

FMDNFPQUHIBZEW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)Br)C(F)(F)F

Origin of Product

United States

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